molecular formula C18H28N2O2 B2443822 1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one CAS No. 2361725-31-5

1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2443822
CAS No.: 2361725-31-5
M. Wt: 304.434
InChI Key: XBDFHQILSBJBRY-UHFFFAOYSA-N
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Description

1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. These reagents undergo a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure and the presence of both piperidinyl and prop-2-en-1-one moieties. This combination of features makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-2-16(21)19-11-6-15(7-12-19)17(22)20-13-10-18(14-20)8-4-3-5-9-18/h2,15H,1,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDFHQILSBJBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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